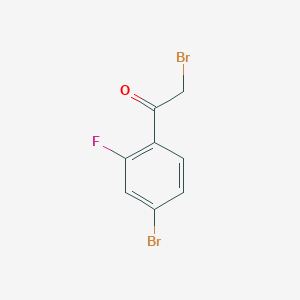

(4-Butoxy-2,6-difluorophenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

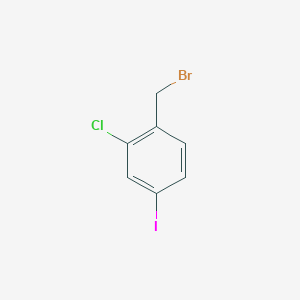

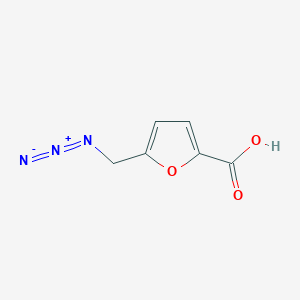

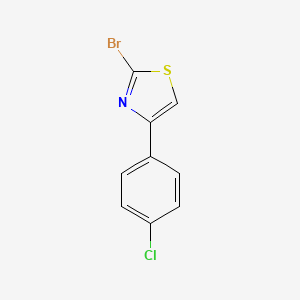

The molecular structure of “(4-Butoxy-2,6-difluorophenyl)methanol” is represented by the InChI code1S/C11H14F2O2/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6,14H,2-4,7H2,1H3 . This indicates that it has a complex structure, which contributes to its versatility in various applications. Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 216.225 . Its density is approximately 1.2±0.1 g/cm3 . The boiling point is 267.3±35.0 °C at 760 mmHg . The flash point is 129.4±22.5 °C .Scientific Research Applications

Antioxidant Potential Studies

Research has explored the antioxidant potential of various solvent fractions, including butanol, derived from certain plants. For example, a study on Monotheca buxifolia fruit fractions found that the butanol fraction displayed significant antioxidant activity, as well as high amounts of phenolics and flavonoids (Jan et al., 2013). This suggests potential applications of butanol-related compounds in antioxidant research.

Enzyme-Catalyzed Reactions

Enzyme-catalyzed reactions using compounds structurally similar to (4-Butoxy-2,6-difluorophenyl)methanol have been studied. For instance, Rhizopus sp. lipase was utilized for enantioselective transesterification reactions involving 2,2-diphenyl-1,3-dioxolane-4-methanol, highlighting the potential of similar compounds in stereo-selective synthesis processes (Miyazawa et al., 1999).

Antimicrobial Activity

Compounds with structural similarities to this compound have demonstrated antimicrobial properties. A study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives showed good antimicrobial activity against certain bacterial and fungal strains (Mallesha & Mohana, 2014). This indicates the potential application of this compound in developing new antimicrobial agents.

Bioproduction of Chemicals

In the field of bioproduction, research has been conducted on methanol-utilizing strains of Escherichia coli, which can potentially utilize methanol as a carbon source for the production of various chemicals (Chen et al., 2018). This research opens up possibilities for using methanol and related compounds in microbial production systems.

Molecular Structure Studies

Structural analysis of various compounds, including those with difluorophenyl groups, has been carried out to understand their molecular interactions and potential applications. For instance, the structure of posaconazole and its solvates with methanol was determined to understand hydrogen bonding interactions, with the difluorophenyl group serving as a hydrogen bond donor (McQuiston, Mucalo, & Saunders, 2019). Such studies are crucial for understanding the chemical properties and potential applications of this compound.

Properties

IUPAC Name |

(4-butoxy-2,6-difluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O2/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6,14H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQDJUWNPGRGJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)